3-(Furan-2-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine
Description
The compound 3-(Furan-2-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a pyridazine ring via a piperazine bridge. The furan-2-yl substituent at position 3 of the pyridazine ring distinguishes it from other derivatives. This structural framework is characteristic of compounds targeting epigenetic reader domains (e.g., BRD4 bromodomains) and phosphodiesterase 4 (PDE4) enzymes, as observed in related analogs .
Properties
IUPAC Name |
6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O/c1-2-14(26-11-1)13-3-4-15(21-19-13)23-7-9-24(10-8-23)17-6-5-16-20-18-12-25(16)22-17/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFSAAVDQAMUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized via the reaction of hydrazine with diketones or other suitable precursors.
Formation of the Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Construction of the Triazolopyridazine Ring: This involves the cyclization of appropriate precursors under specific conditions, often involving the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazine ring may yield dihydropyridazines.
Scientific Research Applications
3-(Furan-2-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine has several scientific research applications:
Biology: The compound can be used as a probe to study biological processes and interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 3-(Furan-2-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine with structurally related compounds and their biological activities:
Key Comparative Insights
BRD4 Inhibitors
- AZD5153 exemplifies the importance of bivalent binding in enhancing BRD4 affinity. Its triazolopyridazine core and piperidine linker optimize interactions with bromodomains . The target compound’s piperazine linker and furan substituent may offer distinct pharmacokinetic advantages (e.g., improved water solubility) but require validation for BRD4 binding .
- Potency Gap : AZD5153’s IC₅₀ values (<10 nM) set a high benchmark; the target compound’s activity remains speculative without direct assay data.
PDE4 Inhibitors
- Compound 18 () demonstrates that substituents like dimethoxyphenyl and tetrahydrofuran-3-yloxy on the triazolopyridazine core enhance PDE4A inhibition (IC₅₀ = 0.3 nM) . The target compound’s furan group could mimic these effects, but its piperazine linker might alter isoform selectivity.
GABA-A Receptor Modulators
- TPA023 highlights the role of triazolopyridazine in CNS drug design. Its 2-fluorophenyl group confers α2/α3 selectivity, whereas the target compound’s furan substituent may shift activity toward peripheral targets .
Structural Diversity and Screening
Biological Activity
3-(Furan-2-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine (CAS Number: 2380183-10-6) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 348.4 g/mol. Its structure incorporates a furan ring, triazolo and pyridazine moieties, along with a piperazine group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₈O |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 2380183-10-6 |
Anticancer Activity
Recent studies have evaluated the anticancer potential of various derivatives related to this compound. For instance, a series of triazolo-pyridazine derivatives were synthesized and tested against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One derivative exhibited significant cytotoxicity with IC50 values of 1.06 μM against A549 cells, indicating strong anticancer activity .
Case Study:
In vitro studies demonstrated that compounds derived from the triazolo-pyridazine framework could induce apoptosis in cancer cells. The mechanism involves the inhibition of c-Met kinase pathways, which are often overexpressed in various tumors. The compound's ability to bind effectively to the ATP-binding site of c-Met suggests its potential as an anticancer agent .
The biological activity of this compound is likely mediated through several mechanisms:
- Kinase Inhibition: The compound may inhibit specific kinases such as c-Met, which plays a crucial role in cell proliferation and survival.
- Apoptosis Induction: By interfering with signaling pathways associated with cell survival, the compound can promote programmed cell death in cancer cells.
- Antimicrobial Action: The presence of nitrogen-containing heterocycles enhances the interaction with microbial enzymes or receptors.
Comparative Analysis of Related Compounds
A comparative analysis of various triazolo-pyridazine derivatives illustrates the potency and selectivity against different cancer cell lines:
| Compound | IC50 (μM) A549 | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
|---|---|---|---|
| Derivative 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
| Derivative X | 5.00 ± 0.50 | 7.00 ± 0.60 | 8.00 ± 0.70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
